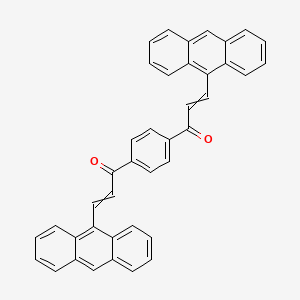![molecular formula C22H24N2O2 B11975297 4-methoxy-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclo hexane]](/img/structure/B11975297.png)
4-methoxy-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclo hexane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclohexane] is a complex organic compound characterized by its spiro structure, which includes a pyrazoline and oxazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclohexane] typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazoline ring: This can be achieved by the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Formation of the oxazine ring: This involves the cyclization of an appropriate precursor, such as an amino alcohol, with a carbonyl compound in the presence of an acid catalyst.
Spirocyclization: The final step involves the formation of the spiro linkage, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
4-methoxy-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclohexane] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-methoxy-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclohexane] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of 4-methoxy-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclohexane] involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- **3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9’,9’-dimethyl-9’H-spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine] (QAF-TRZ)
- **3’-(4,6-diphenyl-1,3,5-triazin-2-yl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] (STF-TRZ)
Uniqueness
4-methoxy-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclohexane] is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C22H24N2O2 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
7-methoxy-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C22H24N2O2/c1-25-20-12-8-11-17-19-15-18(16-9-4-2-5-10-16)23-24(19)22(26-21(17)20)13-6-3-7-14-22/h2,4-5,8-12,19H,3,6-7,13-15H2,1H3 |
Clave InChI |
LSXYGERBKOCNMW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1OC3(CCCCC3)N4C2CC(=N4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-2-(4-Tert-butylphenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11975220.png)


![Diisobutyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11975248.png)

![2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B11975259.png)
![(5Z)-2-(1-azepanyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazol-4(5H)-one](/img/structure/B11975269.png)
![9-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-3-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11975279.png)
![Methyl {[5-({[(methoxycarbonyl)amino]carbothioyl}amino)-2-methyl-1H-benzimidazol-6-yl]amino}carbothioylcarbamate](/img/structure/B11975281.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11975289.png)


![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11975304.png)
![Isopropyl (2E)-2-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11975307.png)
